N-(2-cyanoethyl)-N-[2-(pyrrolidin-1-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-(2-cyanoethyl)-N-(2-pyrrolidin-1-ylethyl)-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S2/c16-7-4-10-20(12-11-19-8-1-2-9-19)24(21,22)14-6-3-5-13-15(14)18-23-17-13/h3,5-6H,1-2,4,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKRDQBCSVXELT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN(CCC#N)S(=O)(=O)C2=CC=CC3=NSN=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyanoethyl)-N-[2-(pyrrolidin-1-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview of its implications in pharmacology.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 365.47 g/mol. The structure features a benzothiadiazole core, which is known for various biological activities, and a sulfonamide group that enhances its pharmacological properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C15H19N5O2S2 |
| Molecular Weight | 365.47 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that derivatives of benzothiadiazoles exhibit a broad spectrum of antimicrobial activity. In vitro studies have demonstrated that compounds similar to this compound possess significant antibacterial and antifungal properties. For example, certain benzothiadiazole derivatives showed minimum inhibitory concentrations (MIC) as low as 50 μg/mL against various pathogens .
Antitumor Activity
Several studies have highlighted the potential antitumor effects of benzothiadiazole derivatives. For instance, compounds exhibiting selective cytotoxicity against tumorigenic cell lines have been reported. Specific derivatives demonstrated EC50 values in the range of 28 to 290 ng/mL against different cancer cell lines . This suggests that this compound could be further explored as a candidate for cancer therapy.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The sulfonamide moiety is known to inhibit certain enzymes involved in folate synthesis, which is crucial for bacterial growth and proliferation. Additionally, the presence of the cyanoethyl and pyrrolidine groups may enhance binding affinity and specificity towards these targets .
Study 1: Antimicrobial Efficacy
A study focused on the synthesis and evaluation of various benzothiadiazole derivatives found that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial potency .
Study 2: Anticancer Activity
Another research effort investigated the anticancer potential of benzothiadazole derivatives against human cancer cell lines. The findings revealed that this compound displayed selective cytotoxicity towards certain tumor cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapeutics with minimal side effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and related benzothiadiazole or sulfonamide derivatives:
Key Structural and Functional Insights
The pyrrolidinylethyl group may enhance basicity and membrane permeability due to its tertiary amine, similar to pyridinylethyl substituents in .
Biological Activity Trends :
- Benzothiadiazole sulfonamides in and are associated with antiviral and kinase-modulating activities, suggesting the target compound may share similar mechanisms .
- The absence of a thiophene or pyrazole moiety (as in ) may reduce steric hindrance, possibly favoring target engagement with smaller binding pockets.
Synthetic Considerations :
- Synthesis likely involves nucleophilic substitution at the sulfonamide nitrogen, as seen in and , where sulfonamide intermediates react with alkylating agents .
Preparation Methods
Sulfonation of 2,1,3-Benzothiadiazole
Direct sulfonation of 2,1,3-benzothiadiazole (CAS 273-13-2) is achieved using chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group preferentially attaching at the 4-position due to electronic and steric factors.
Typical Reaction Conditions
-
Reactants : 2,1,3-Benzothiadiazole (1 eq), ClSO₃H (3 eq)
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Solvent : Neat (no solvent)
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Temperature : 80–100°C
-
Duration : 4–6 hours
The crude sulfonic acid is then converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C.
Synthesis of N-(2-Cyanoethyl)-N-[2-(Pyrrolidin-1-yl)ethyl]amine
The unsymmetrical diamine moiety is synthesized via sequential alkylation:
Preparation of 2-(Pyrrolidin-1-yl)ethylamine
Pyrrolidine is reacted with 2-chloroethylamine hydrochloride in the presence of potassium carbonate in acetonitrile under reflux.
Reaction Parameters
Cyanoethylation of 2-(Pyrrolidin-1-yl)ethylamine
The primary amine is alkylated with acrylonitrile via Michael addition under basic conditions:
Procedure
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Reactants : 2-(Pyrrolidin-1-yl)ethylamine (1 eq), acrylonitrile (1.1 eq)
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Catalyst : Triethylamine (0.1 eq)
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Solvent : Ethanol
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Temperature : 25°C
-
Duration : 24 hours
Sulfonamide Coupling Reaction
The final step involves reacting 2,1,3-benzothiadiazole-4-sulfonyl chloride with N-(2-cyanoethyl)-N-[2-(pyrrolidin-1-yl)ethyl]amine to form the target compound.
Optimization of Coupling Conditions
The sulfonyl chloride is treated with the diamine in a two-phase system to minimize over-alkylation:
Optimized Protocol
-
Reactants :
-
Sulfonyl chloride (1 eq)
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N-(2-Cyanoethyl)-N-[2-(pyrrolidin-1-yl)ethyl]amine (1.05 eq)
-
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Base : Aqueous NaHCO₃ (2 eq)
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Solvent : Dichloromethane/H₂O (1:1 v/v)
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Temperature : 0°C → 25°C (gradual warming)
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Duration : 8 hours
Critical Parameters
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Excess amine (>1 eq) leads to bis-sulfonamide byproducts.
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Low temperatures (0°C) during initial mixing suppress side reactions.
Alternative Pathways and Recent Advances
Sulfinylamine-Mediated Sulfonamide Synthesis
A novel method using t-BuONSO as a sulfinylamine reagent enables direct primary sulfonamide synthesis from Grignard reagents. While this approach is primarily for primary sulfonamides, adapting it for secondary sulfonamides may require:
Solid-Phase Synthesis
Patent literature describes solid-phase methods for benzoxazole sulfonamides, which could be modified for benzothiadiazole systems:
Analytical Characterization and Purity Control
Key Spectroscopic Data
Purification Methods
-
Column Chromatography : Silica gel, eluent gradient from hexane/ethyl acetate (4:1) to pure ethyl acetate.
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Recrystallization : Ethanol/water (7:3 v/v) yields >99% purity.
Challenges and Mitigation Strategies
Regioselectivity in Sulfonation
Competing sulfonation at the 5-position is minimized by:
Diastereomer Formation
The unsymmetrical diamine may lead to diastereomers, resolved via:
Industrial Scalability Considerations
Q & A
Q. How can contradictory solubility data from different labs be reconciled?
- Solubility varies with pH, ionic strength, and polymorphic forms. Standardize protocols using biorelevant media (e.g., FaSSIF/FeSSIF) and quantify dissolved species via UV-vis spectroscopy. Cross-reference with powder X-ray diffraction (PXRD) to rule out polymorphic interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
